Cas no 1178136-45-2 (N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide)

N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide is a fluorinated acrylamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure incorporates a fluoro-methoxyphenyl moiety, which may enhance binding affinity and metabolic stability in bioactive compounds. The presence of the acrylamide group offers reactivity for further functionalization, making it a versatile intermediate in synthetic chemistry. The ethyl substitution on the nitrogen atom can influence solubility and steric properties, while the fluorine atom may improve lipophilicity and bioavailability. This compound is of interest for structure-activity relationship studies, particularly in the development of enzyme inhibitors or receptor modulators. Proper handling is advised due to the reactive acrylamide functionality.
N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide structure
1178136-45-2 structure
Product Name:N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide
CAS No:1178136-45-2
MF:C13H16FNO2
MW:237.270047187805
CID:5450674
PubChem ID:54874613
Update Time:2025-06-13

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]-2-propenamide
    • AKOS005781336
    • Z608663614
    • EN300-7477933
    • 1178136-45-2
    • N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide
    • Inchi: 1S/C13H16FNO2/c1-4-13(16)15(5-2)9-10-6-7-12(17-3)11(14)8-10/h4,6-8H,1,5,9H2,2-3H3
    • InChI Key: LRNDBODXCBYVGC-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)CN(C(C=C)=O)CC)OC

Computed Properties

  • Exact Mass: 237.11650692g/mol
  • Monoisotopic Mass: 237.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.098±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 386.8±32.0 °C(Predicted)
  • pka: -0.98±0.70(Predicted)

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide Pricemore >>

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N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide Related Literature

Additional information on N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide

Introduction to N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide (CAS No. 1178136-45-2)

N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide, with the CAS number 1178136-45-2, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in various therapeutic areas. The presence of a fluoro-substituent and a methoxy group in its aromatic ring contributes to its unique chemical properties, making it a subject of extensive study and investigation.

The compound's structure, featuring an amide functional group and an allyl chain, suggests possible interactions with biological targets that could be exploited for medicinal chemistry applications. The N-ethyl moiety and the prop-2-enamide backbone further enhance its molecular complexity, offering diverse opportunities for chemical modification and derivatization. These features make it a valuable scaffold for the development of novel bioactive molecules.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of a fluorine atom at the 3-position of the phenyl ring in N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide is particularly noteworthy, as it can influence both the electronic properties and the binding affinity of the molecule to biological targets. This modification has been shown to enhance the compound's bioavailability and reduce its susceptibility to degradation by metabolic enzymes.

Current research in this area has focused on exploring the pharmacological potential of this compound. Studies have indicated that it may exhibit properties relevant to neurological disorders, inflammation, and cancer. The fluoro-substituent, in particular, has been associated with increased binding affinity to certain receptors and enzymes, suggesting that this compound could serve as a lead molecule for further drug development.

The synthesis of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation, has been crucial in achieving the desired product. These methods not only enhance the efficiency of the synthesis but also allow for greater control over the stereochemistry of the molecule.

One of the key challenges in working with this compound is its sensitivity to environmental conditions. The presence of both fluoro and methoxy groups makes it susceptible to hydrolysis under certain conditions, necessitating careful handling and storage. However, advances in synthetic chemistry have provided new tools for stabilizing these sensitive functionalities, allowing researchers to manipulate them more effectively.

The pharmacological evaluation of N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide has revealed several promising properties. In vitro studies have shown that it can modulate the activity of enzymes involved in pathways relevant to various diseases. For instance, its interaction with cytochrome P450 enzymes suggests potential applications in drug metabolism studies. Additionally, its ability to interact with membrane receptors has been explored as a possible mechanism for treating neurological disorders.

The compound's potential as an anti-inflammatory agent has also been investigated. Research indicates that it can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-kB. This makes it a candidate for developing treatments for chronic inflammatory conditions where traditional therapies may be less effective.

In conclusion, N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]prop-2-enamide (CAS No. 1178136-45-2) represents a significant advancement in medicinal chemistry research. Its unique structural features and promising pharmacological properties make it a valuable candidate for further investigation and development. As our understanding of its mechanisms of action continues to grow, so too will its potential applications in treating various human diseases.

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